molecular formula C25H20FNO4 B2842196 3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxybenzyl)quinolin-4(1H)-one CAS No. 866588-35-4

3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxybenzyl)quinolin-4(1H)-one

Cat. No. B2842196
CAS RN: 866588-35-4
M. Wt: 417.436
InChI Key: WFPZKRNIGIFBJW-UHFFFAOYSA-N
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Description

3-(4-fluorobenzoyl)-6-methoxy-1-(2-methoxybenzyl)quinolin-4(1H)-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinoline family and has been synthesized using various methods.

Scientific Research Applications

Cytotoxic Activities

  • Some isatin derivatives, including those similar to the compound , have been synthesized and evaluated for their cytotoxic activities against various cell lines. Compounds in this group displayed significant in vitro cytotoxic activities, particularly against HeLa cells (Reddy et al., 2013).

Anti-inflammatory Activity

  • Fluorine-substituted quinazolinamine derivatives, related to the compound of interest, have shown potential anti-inflammatory activities. These compounds, synthesized through Michael addition reactions, demonstrated inhibitory effects on LPS-induced NO secretion, indicating their potential as anti-inflammatory agents (Sun et al., 2019).

Applications in Biochemistry and Medicine

  • Quinoline derivatives, like the compound , are known for their applications as fluorophores in biochemistry and medicine. These derivatives are used for studying various biological systems, with a particular focus on DNA fluorophores based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).

Antiproliferative Testing

  • Related oxoisoaporphine alkaloids, which include structures akin to the compound , have been synthesized and tested for antiproliferative activity against various human cell lines. Such compounds have shown marginal antiproliferative activity, suggesting their potential use in cancer research (Castro-Castillo et al., 2010).

Antimicrobial Activity

  • Novel s-substituted quinazoline derivatives, which share structural similarities with the compound , have been synthesized and evaluated for their antifungal activities. Some of these compounds showed high inhibitory effects on the growth of various fungi, indicating their potential in antimicrobial applications (Xu et al., 2007).

properties

IUPAC Name

3-(4-fluorobenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4/c1-30-19-11-12-22-20(13-19)25(29)21(24(28)16-7-9-18(26)10-8-16)15-27(22)14-17-5-3-4-6-23(17)31-2/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPZKRNIGIFBJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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